1-(2-Chloro-3-methoxyphenyl)ethan-1-amine
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Overview
Description
1-(2-Chloro-3-methoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-methoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the nitrostyrene intermediate under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
1-(2-Chloro-3-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3-Chloro-2-hydroxyphenyl)ethan-1-one: Similar structure with a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)ethan-1-amine: Lacks the chloro group, affecting its reactivity and applications.
Uniqueness: 1-(2-Chloro-3-methoxyphenyl)ethan-1-amine is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C9H12ClNO |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-(2-chloro-3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6H,11H2,1-2H3 |
InChI Key |
BBOYRGKWTRGIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)Cl)N |
Origin of Product |
United States |
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